molecular formula C30H28ClNO7 B15150377 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate

Cat. No.: B15150377
M. Wt: 550.0 g/mol
InChI Key: UUGNMTHYUOAQIA-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Esterification: The initial step often involves the esterification of 4-methylphenol with oxalyl chloride to form 2-(4-methylphenyl)-2-oxoethyl chloride.

    Amidation: The ester intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Substitution: The final step involves the substitution reaction with 5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-oxoethyl 4-aminobenzoate: Similar structure but lacks the chlorophenyl and oxopentanoyl groups.

    4-(3-Chlorophenyl)-4-oxobutanoic acid: Contains the chlorophenyl group but lacks the ester and amide linkages.

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C30H28ClNO7

Molecular Weight

550.0 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 4-[[5-[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C30H28ClNO7/c1-19-9-11-21(12-10-19)26(33)18-38-30(37)22-13-15-25(16-14-22)32-27(34)7-4-8-28(35)39-20(2)29(36)23-5-3-6-24(31)17-23/h3,5-6,9-17,20H,4,7-8,18H2,1-2H3,(H,32,34)

InChI Key

UUGNMTHYUOAQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OC(C)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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